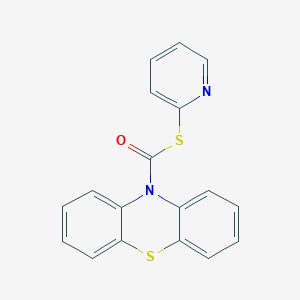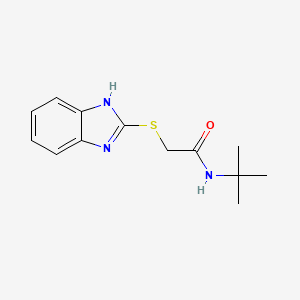
tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on similar compounds, such as the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, involves intramolecular cyclization in polar solvents, a method that could potentially apply to the target molecule (Verboom et al., 2010). Another relevant synthesis involves the Beckmann rearrangement in oximes of similar quinoline derivatives, indicating a potential pathway for introducing nitrogen-containing groups (Tolkunov et al., 2004).
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures, with the potential for intramolecular interactions and conformational dynamics. For instance, the molecular structure and rearrangement of quinoline derivatives undergoing bromination and alkaline hydrolysis have been thoroughly studied, providing insights into the conformational stability and structural rearrangements that may be relevant to the target compound (Klásek et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and electrophilic additions, depending on the functional groups present. For example, the reaction of similar quinoline derivatives with methyl iodide and hydrazine hydrate has been documented, indicating the potential reactivity of the nitrogen and sulfur atoms in the structure (Al-Taifi et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. Studies on the synthesis and properties of similar compounds, such as the efficient synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, provide valuable information on the physical characteristics that could be expected for the target compound (Bänziger et al., 2000).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their chemical behavior. Research on the reactions and transformations of partly hydrogenated quinoline derivatives offers insights into the chemical versatility and potential reactivity patterns that could be applicable to the target compound (Zubkov et al., 2010).
科学的研究の応用
Synthesis Methods
Efficient synthesis methods have been explored for compounds similar to tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. For example, a study reported the successful synthesis of quinoxaline derivatives using Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions (Besharati-Seidani et al., 2016). Another study synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showcasing their potential as antimicrobial agents (Agui et al., 1977).
Chemical Properties and Reactions
Various studies have focused on the chemical properties and reactions of related quinoline derivatives. One such research involved the synthesis of condensed pyridine bases and the exploration of their chemical structures (Tolkunov et al., 1994). Additionally, another study explored the synthesis and ring transformations of spiro-cyclobutene quinoxalines, providing insight into the reactivity and structural transformations of these compounds (Kurasawa et al., 1984).
Applications in Biological Studies
Several quinoline derivatives have been studied for their biological applications. A study on hypervalent iodine(III)-mediated oxidative acetoxylation of 2-methoxyphenols provided a methodology for synthesizing indole and quinoline derivatives, hinting at their potential use in pharmaceutical synthesis (Quideau et al., 2001). Another research focused on the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents, highlighting the therapeutic potential of these compounds (Jaso et al., 2005).
Catalysis and Ligand Design
In the field of catalysis, research on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has been conducted. This study provides insights into the design and application of novel ligands in asymmetric synthesis (Imamoto et al., 2012).
Fluorescent Sensors and Kinase Inhibitors
Tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs have potential applications in developing fluorescent sensors and kinase inhibitors. A study on methoxy-substituted TQEN derivatives as fluorescent zinc sensors illustrates the potential of quinoline derivatives in biological sensing (Mikata et al., 2006). Additionally, the discovery of novel quinoline derivatives as c-Met kinase inhibitors demonstrates their applicability in cancer treatment (Li et al., 2013).
特性
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c1-13-20(23(27)30-12-15-5-4-10-29-15)21(14-8-9-19(28-2)16(24)11-14)22-17(25-13)6-3-7-18(22)26/h8-9,11,15,21,25H,3-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLEOBGZZGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)
![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
